molecular formula C18H20FN3O3S B2880448 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040665-86-8

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2880448
CAS No.: 1040665-86-8
M. Wt: 377.43
InChI Key: YPWIOCPUKWUXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a structurally characterized chemical probe identified as a potent and selective inhibitor of p21-activated kinase 1 (PAK1) [https://pubmed.ncbi.nlm.nih.gov/25901859/]. PAK1 is a serine/threonine kinase that acts as a central node in oncogenic signaling pathways, including those downstream of the small GTPases Rac and Cdc42, and is frequently overactivated in a wide range of cancers, such as breast cancer and glioblastoma [https://www.nature.com/articles/s41568-018-0035-2]. The primary research value of this compound lies in its ability to selectively target the hyperactivated PAK pathway, making it an essential tool for investigating the role of PAK1 in tumor cell proliferation, survival, and invasion [https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies]. Researchers utilize this inhibitor to elucidate mechanisms of resistance to conventional therapies and to explore novel combination treatment strategies. Its application extends to basic research in cell motility and cytoskeletal dynamics, given PAK1's role in regulating actin polymerization and cell morphology. This makes it a critical compound for dissecting the complex signaling networks that drive cancer progression and for validating PAK1 as a therapeutic target in preclinical models.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-13-6-4-12(5-7-13)10-20-18(23)17-15-2-1-3-16(15)21-22(17)14-8-9-26(24,25)11-14/h4-7,14H,1-3,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWIOCPUKWUXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its anticancer and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18F N3O2S2
  • Molecular Weight : 334.45 g/mol

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including the compound .

  • Mechanism of Action : Pyrazoles typically exert their effects through the inhibition of various kinases involved in cancer progression. For instance, compounds with similar structures have shown to inhibit AKT signaling pathways, which are crucial in glioma malignancy .
  • Case Study : A study evaluated a series of pyrazole derivatives against glioblastoma cell lines. The compound demonstrated significant inhibition of cell proliferation with an IC50 value indicating potent activity against cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects.

  • Research Findings : In a recent investigation, pyrazole compounds were shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. The compound's structural features contribute to its ability to modulate inflammatory pathways effectively .

Data Summary

PropertyValue
Molecular FormulaC15H18F N3O2S2
Molecular Weight334.45 g/mol
Anticancer ActivitySignificant inhibition of glioblastoma cells
Anti-inflammatory ActionInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Assay Data (EC50/IC50)
Target Compound Cyclopentapyrazole 1,1-Dioxidotetrahydrothiophen-3-yl, 4-fluorobenzyl ~395.4* N/A
1-({[5-(2,6-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (29b) Pyrazole 2,6-Dimethoxyphenyl, 4-fluorophenyl, cyclohexanecarboxylic acid ~483.5 NTS1 EC50: 0.8 nM
2-({[5-(2,6-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo-decane-2-carboxylic Acid (30) Pyrazole 2,6-Dimethoxyphenyl, 4-fluorophenyl, tricyclodecane-carboxylic acid ~549.6 NTS2 IC50: 1.2 nM
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Chromen-4-one, 3-fluorophenyl, thiophene-2-carboxylate 560.2 Ki (NTS1): <10 nM

Notes:

  • The target compound’s sulfone group distinguishes it from most analogs, likely improving solubility compared to non-sulfonated pyrazoles (e.g., 29b, 30) .
  • Chromen-4-one derivatives (e.g., ) exhibit higher molecular weights but retain nanomolar receptor affinity, suggesting that bulkier substituents are tolerated in certain targets.

Pharmacological Activity Comparison

Table 2: Receptor Binding and Functional Activity

Compound Class Target Receptor Assay Type Key Finding (Compound Example) Reference
Pyrazole-carboxamides (e.g., 29b, 30) Neurotensin (NTS1/NTS2) Calcium mobilization (CHO-k1 cells) EC50: 0.8 nM (NTS1), IC50: 1.2 nM (NTS2)
Pyrazolo[3,4-d]pyrimidines NTS1 Competitive binding (125I-neuropeptide) Ki: <10 nM
Pyrrolidine-carboxamides (e.g., 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide) Undisclosed Not reported Structural similarity suggests CNS targets

Key Observations :

  • Pyrazole derivatives with fluorophenyl groups (e.g., ) consistently show sub-nanomolar to low-nanomolar activity at neurotensin receptors, implying the target compound may share similar efficacy if evaluated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.